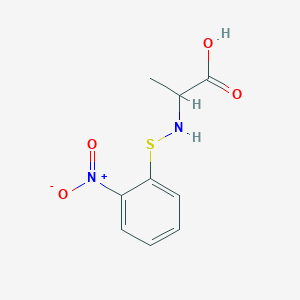![molecular formula C10H9Br2N3O2 B12898823 Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate CAS No. 77112-56-2](/img/structure/B12898823.png)
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by the presence of bromine atoms at the 6th and 8th positions of the imidazo[1,2-a]pyrazine ring, which is fused with an ethyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate typically involves the functionalization of imidazo[1,2-a]pyrazines through radical reactions. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The process generally starts with the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the use of high-purity reagents to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the imidazo[1,2-a]pyrazine ring play crucial roles in its activity. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate: This compound has a carboxylate group instead of an acetate group, which may influence its reactivity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a] ring structure but differ in the position and type of substituents.
Propriétés
Numéro CAS |
77112-56-2 |
|---|---|
Formule moléculaire |
C10H9Br2N3O2 |
Poids moléculaire |
363.01 g/mol |
Nom IUPAC |
ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate |
InChI |
InChI=1S/C10H9Br2N3O2/c1-2-17-8(16)3-6-4-15-5-7(11)14-9(12)10(15)13-6/h4-5H,2-3H2,1H3 |
Clé InChI |
JDTMKOHIRCAOFA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN2C=C(N=C(C2=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)

![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)




